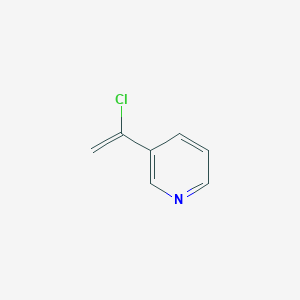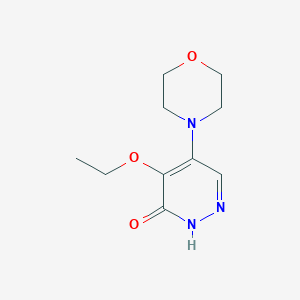
3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-, also known as EM1, is a chemical compound with potential applications in scientific research. EM1 belongs to the pyridazinone family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- is not yet fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer progression. 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has also been shown to inhibit the activity of phosphodiesterase (PDE), an enzyme that regulates cellular signaling pathways involved in cell proliferation and survival.
Biochemical and Physiological Effects
3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in various cell types. 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has been shown to have antioxidant properties, which may protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal lab conditions. 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in research studies. However, one limitation of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- is its limited solubility in water, which may affect its bioavailability and efficacy in some experimental settings.
Orientations Futures
There are several future directions for research on 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-. One area of interest is the development of new derivatives of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- with improved pharmacological properties. Another area of interest is the investigation of the effects of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- on different types of cancer cells and animal models. Additionally, the potential use of 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- as a therapeutic agent for the treatment of inflammatory diseases and cancer warrants further investigation. Overall, 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has the potential to be a valuable tool in scientific research and may have important clinical applications in the future.
Applications De Recherche Scientifique
3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has been studied for its potential applications in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- has been used in various in vitro and in vivo studies to investigate its effects on different cell types and animal models.
Propriétés
IUPAC Name |
5-ethoxy-4-morpholin-4-yl-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-2-16-9-8(7-11-12-10(9)14)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDABIFOXZFSHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NNC1=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502243 | |
| Record name | 4-Ethoxy-5-(morpholin-4-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- | |
CAS RN |
63562-97-0 | |
| Record name | 4-Ethoxy-5-(morpholin-4-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-6,7-dihydropyrimido[4,5-d]pyridazine-5,8-dione](/img/structure/B3355731.png)
![10-[(2-Phenyl-1,3-thiazol-4-yl)methyl]acridin-9(10H)-one](/img/structure/B3355739.png)
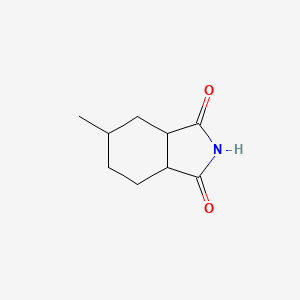
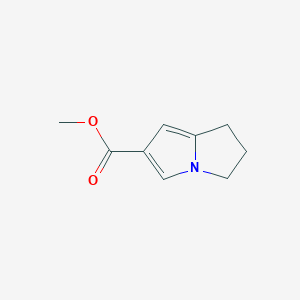

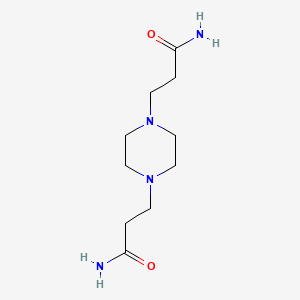
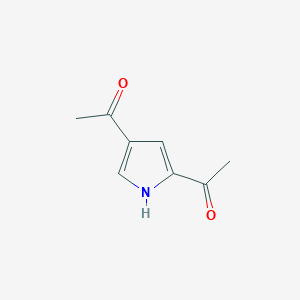
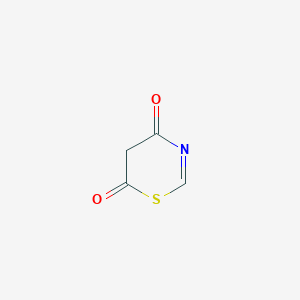
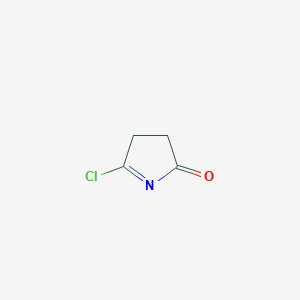

![1-Hydroxy-2-imino-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyrazine-3-carbonitrile](/img/structure/B3355792.png)
![[2-(1H-pyrrol-1-yl)thiophen-3-yl]methanamine](/img/structure/B3355799.png)
![4H-Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepine](/img/structure/B3355806.png)
